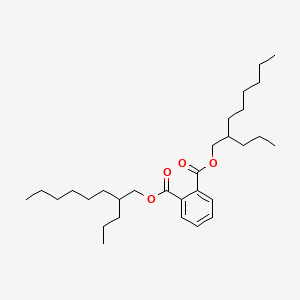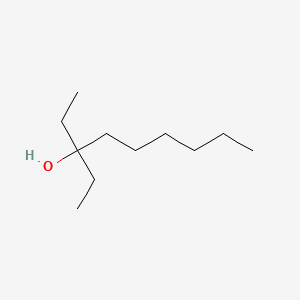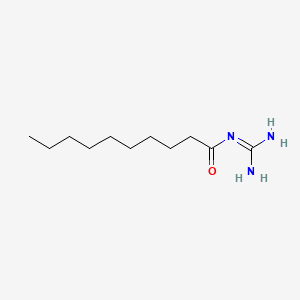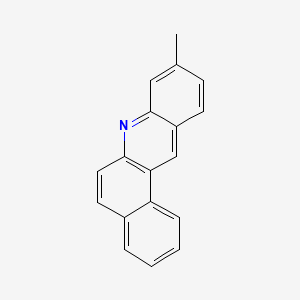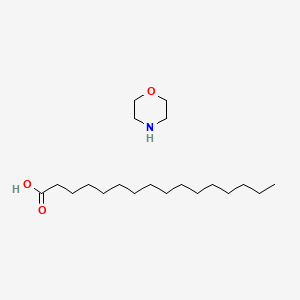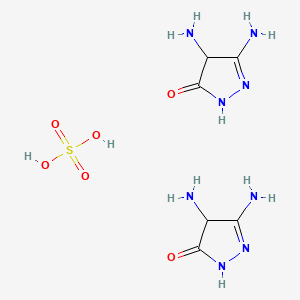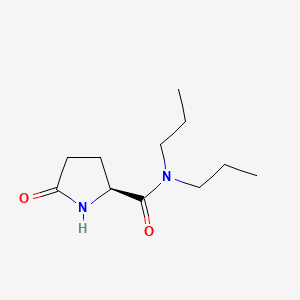
Tris(pentane-2,4-dionato)bismuth
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(pentane-2,4-dionato)bismuth: is a coordination compound where a bismuth ion is chelated by three pentane-2,4-dionate ligands. This compound is known for its stability and unique properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato)bismuth typically involves the reaction of bismuth(III) salts with pentane-2,4-dione in the presence of a base. The base deprotonates the pentane-2,4-dione, forming the pentane-2,4-dionate anion, which then coordinates to the bismuth ion. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tris(pentane-2,4-dionato)bismuth can undergo oxidation reactions, where the bismuth center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the pentane-2,4-dionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and heating the reaction mixture.
Major Products:
Oxidation: Oxidized bismuth species.
Reduction: Reduced bismuth complexes.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry: Tris(pentane-2,4-dionato)bismuth is used as a precursor for the synthesis of other bismuth-containing compounds. It is also employed in studies of coordination chemistry and catalysis.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: The compound is used in the production of bismuth-based materials, which have applications in electronics, pigments, and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tris(pentane-2,4-dionato)bismuth involves its ability to coordinate with other molecules through its bismuth center. This coordination can alter the chemical properties of the interacting molecules, leading to various effects such as catalysis or inhibition of biological processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
- Tris(pentane-2,4-dionato)chromium(III)
- Tris(pentane-2,4-dionato)cobalt(III)
- Tris(pentane-2,4-dionato)molybdenum(III)
Comparison: Tris(pentane-2,4-dionato)bismuth is unique due to the presence of the bismuth ion, which imparts distinct chemical and physical properties compared to similar compounds with different central metal ions. For example, bismuth compounds often exhibit higher stability and different reactivity patterns compared to their chromium, cobalt, or molybdenum counterparts. This uniqueness makes this compound particularly valuable in applications where these specific properties are desired.
Propiedades
Número CAS |
16009-82-8 |
|---|---|
Fórmula molecular |
C15H21BiO6 |
Peso molecular |
506.30 g/mol |
Nombre IUPAC |
bismuth;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Bi/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Clave InChI |
AVOAICURCZUIQZ-LNTINUHCSA-K |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Bi+3] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Bi+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






